2,3-Dichloropropane-1-sulfonyl chloride

Description

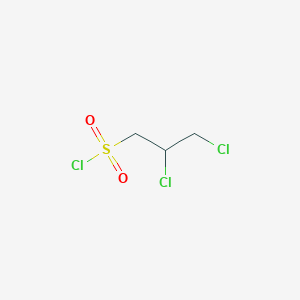

Structure

3D Structure

Properties

Molecular Formula |

C3H5Cl3O2S |

|---|---|

Molecular Weight |

211.5 g/mol |

IUPAC Name |

2,3-dichloropropane-1-sulfonyl chloride |

InChI |

InChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2 |

InChI Key |

QVMRBEYLBVVAJW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dichloropropanesulfonyl Chloride Systems

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is strongly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. This makes it a prime target for a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center. wikipedia.orgnih.gov

One of the most fundamental reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. wikipedia.orgsigmaaldrich.com This transformation is robust and widely used in medicinal chemistry and materials science to install the stable sulfonamide linkage. sigmaaldrich.com The reaction of 2,3-dichloropropane-1-sulfonyl chloride with an amine (R¹R²NH) proceeds with the displacement of the chloride ion by the amine's nitrogen atom, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

The general reaction is as follows: ClCH₂CHClCH₂SO₂Cl + R¹R²NH → ClCH₂CHClCH₂SO₂NR¹R² + HCl

The steric hindrance of the amine can influence the reaction rate. While primary and less hindered secondary amines react readily, highly hindered amines may react more slowly. nih.gov

Table 1: General Reaction of this compound with Amines

| Reactant A | Reactant B | Product |

| This compound | Primary or Secondary Amine | N-substituted-2,3-dichloropropane-1-sulfonamide |

Esterification with Alcohols to Yield Sulfonate Esters

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols (R'OH) to produce sulfonate esters. wikipedia.org This esterification is also a nucleophilic substitution at the sulfonyl sulfur, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and scavenge the HCl generated.

The general reaction is as follows: ClCH₂CHClCH₂SO₂Cl + R'OH → ClCH₂CHClCH₂SO₂OR' + HCl

This reaction provides a pathway to a variety of sulfonate esters, which are themselves useful as alkylating agents or as intermediates in further chemical synthesis.

Table 2: General Reaction of this compound with Alcohols

| Reactant A | Reactant B | Product |

| This compound | Alcohol | 2,3-Dichloropropyl sulfonate ester |

Reactions with Organometallic Reagents for Sulfone Synthesis (e.g., Organozinc Reagents)

Sulfonyl chlorides can react with organometallic reagents to form sulfones, creating a new carbon-sulfur bond. While specific examples using organozinc reagents with this compound are not extensively detailed in general literature, the Friedel-Crafts reaction with arenes represents a well-established method for sulfone synthesis from sulfonyl chlorides. wikipedia.org In this reaction, an aromatic compound (e.g., benzene) acts as the nucleophile in the presence of a Lewis acid catalyst (like AlCl₃) to attack the sulfonyl chloride.

The general reaction is as follows: ClCH₂CHClCH₂SO₂Cl + C₆H₆ → ClCH₂CHClCH₂(SO₂)C₆H₅ + HCl

This type of reaction demonstrates the capability of the sulfonyl chloride moiety to react with carbon-based nucleophiles, including those from organometallic sources like Grignard or organozinc reagents, to yield the corresponding sulfones.

Reactions Involving the Halogenated Alkyl Chain

Beyond the reactivity of the sulfonyl chloride group, the two chlorine atoms on the propyl backbone provide additional sites for chemical modification. These alkyl chloride functionalities can undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination.

The chlorine atoms at the C-2 and C-3 positions of the propyl chain can be displaced by various nucleophiles. libretexts.org This reactivity is characteristic of primary and secondary alkyl halides and allows for the introduction of a wide range of functional groups. utexas.edu For instance, a nucleophile (Nu⁻) can replace one or both of the chlorine atoms.

Example of a single substitution: ClCH₂CHClCH₂SO₂R + Nu⁻ → ClCH₂CH(Nu)CH₂SO₂R + Cl⁻ or NuCH₂CHClCH₂SO₂R + Cl⁻

The regioselectivity of the substitution (attack at C-2 vs. C-3) and the potential for multiple substitutions depend on the reaction conditions and the nucleophile used. This pathway is valuable for creating complex, polyfunctional molecules from the relatively simple dichlorinated starting material. The reaction conditions must be chosen carefully to favor reaction on the alkyl chain over reaction at the sulfonyl chloride group, or vice-versa, if selective derivatization is desired.

Treatment of halogenated alkanesulfonyl chlorides with a base can induce an elimination reaction (dehydrochlorination) to form an alkene. In the case of dichloropropanesulfonyl chloride systems, this leads to the formation of an unsaturated sulfonyl chloride. For the related isomer, 1,3-dichloropropane-2-sulfonyl chloride, elimination of HCl is a known reaction that produces 3-chloropropene-2-sulfonyl chloride. nih.gov

By analogy, treatment of this compound with a non-nucleophilic base could potentially lead to the elimination of HCl to form a chloropropene-1-sulfonyl chloride isomer. The exact product would depend on which proton is abstracted (from C-1 or C-3) and which chlorine is eliminated.

Potential elimination reaction: ClCH₂CHClCH₂SO₂Cl + Base → CH₂=CClCH₂SO₂Cl or ClCH=CHCH₂SO₂Cl + Base·HCl

This reaction pathway converts the saturated alkyl backbone into a reactive alkene, opening up possibilities for subsequent addition reactions.

Radical-Mediated Transformations

The sulfonyl chloride group can be readily converted into a sulfonyl radical, a key intermediate that drives a range of powerful chemical reactions. This conversion is typically initiated by single electron transfer, often facilitated by light.

A notable application of radical chemistry involving sulfonyl chlorides is the synthesis of allylic sulfones. Recent research has demonstrated a photocatalytic radical addition-elimination reaction that couples readily available sulfonyl chlorides with allyl bromides. nih.gov This method provides access to structurally diverse allylic sulfones, which are significant motifs in bioactive compounds and versatile intermediates in organic synthesis. nih.gov

The reaction typically proceeds under mild conditions using a photocatalyst, such as an iridium complex, which becomes a potent reductant upon excitation by visible light. nih.gov The process is highly tolerant of various functional groups and avoids the need for harsh oxidants or stoichiometric metal reductants that were common in traditional methods. nih.gov The proposed mechanism involves the initial generation of a sulfonyl radical, which then adds to the allyl bromide. This is followed by the elimination of a bromine radical to yield the final allylic sulfone product. nih.gov

Table 1: Example of Reaction Conditions for Photoinduced Allylic Sulfone Synthesis This table is based on a general procedure for the synthesis of allylic sulfones from sulfonyl chlorides and may not represent a specific reaction with this compound.

| Parameter | Condition | Source |

|---|---|---|

| Sulfonyl Chloride | 1.0 equiv | nih.gov |

| Allyl Bromide | 2.0 equiv | nih.gov |

| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) | nih.gov |

| Solvent | Dichloromethane (B109758) (DCM) | nih.gov |

| Light Source | Blue LEDs | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Atmosphere | Argon | nih.gov |

The formation of the critical sulfonyl radical from a sulfonyl chloride precursor is initiated by a Single Electron Transfer (SET) event. nih.govnih.gov In photoredox catalysis, an excited-state photocatalyst transfers a single electron to the sulfonyl chloride. nih.gov This generates a transient radical anion, which rapidly fragments, cleaving the sulfur-chlorine bond to produce a sulfonyl radical and a chloride anion. nih.gov

The feasibility and mechanism of SET processes can be investigated through both experimental and theoretical methods. nih.gov Techniques such as cyclic voltammetry (CV) can determine the reduction potentials of the sulfonyl chloride, providing insight into the thermodynamic driving force for the SET event. rsc.org Concurrently, computational methods like Density Functional Theory (DFT) are employed to model the electron transfer process, characterize the resulting radical species, and elucidate the subsequent reaction pathways. nih.govnih.gov These studies help in understanding the difference between photoinduced and thermal SET mechanisms and are crucial for designing new and efficient radical reactions. nih.gov

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, are effective catalysts for activating sulfonyl chlorides, enabling a variety of cross-coupling reactions that would otherwise be challenging.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of thioethers from sulfonyl chlorides. These reactions often proceed via a desulfonylative or reductive coupling mechanism, where the SO2 moiety is extruded. For instance, a novel cross-coupling reaction using a palladium catalyst enables the synthesis of both symmetric and asymmetric thioethers. magtech.com.cn

Another established method is the Stille cross-coupling, which has been extended to include arenesulfonyl chlorides as coupling partners with organostannanes. nih.govcapes.gov.br This reaction, catalyzed by a palladium complex, proceeds with desulfitation to form new carbon-carbon bonds. nih.gov Arenesulfonyl chlorides have been shown to be more reactive than the corresponding aryl chlorides and bromides in these couplings. nih.gov The general catalytic cycle for these transformations typically involves oxidative addition of the sulfonyl chloride to the low-valent palladium center, followed by transmetalation with the coupling partner and subsequent reductive elimination to release the product and regenerate the catalyst. lumenlearning.comyoutube.com

Table 2: Examples of Palladium Catalyst Systems for Cross-Coupling of Sulfonyl Chlorides

| Reaction Type | Catalyst Precursor | Ligand | Coupling Partner | Product Type | Source |

|---|---|---|---|---|---|

| Reductive Coupling | Pd(OAc)2 | Xantphos | - | Thioether | magtech.com.cn |

| Stille Coupling | Pd2dba3 | Tri-2-furylphosphine | Organostannane | Biaryl/Alkene | nih.govcapes.gov.br |

Direct C-H sulfonylation represents a highly efficient and atom-economical strategy for introducing sulfonyl groups into organic molecules. While many methods rely on arenesulfonyl chlorides, strategies applicable to alkylsulfonyl chlorides like this compound have also been developed. One prominent approach involves visible-light photoredox catalysis for the hydrosulfonylation of alkenes. nih.gov

In this process, a sulfonyl radical is generated from the sulfonyl chloride via SET from a photocatalyst. This radical then adds across an alkene's double bond to form a carbon-centered radical intermediate. nih.gov The reaction is completed by a hydrogen atom transfer (HAT) from a suitable donor, such as tris(trimethylsilyl)silane, to furnish the hydrosulfonylated product. nih.gov This method allows for the direct formation of a C-S bond and a C-H bond across an alkene, providing access to a wide range of alkyl sulfones under mild conditions. nih.gov Other advanced strategies include the direct sulfonylation of C-H bonds through processes that involve the insertion of sulfur dioxide, often using SO2 surrogates. rsc.org

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and related compounds. nih.gov These studies provide deep insights into reaction pathways, transition state structures, and the stability of intermediates that are often difficult to observe experimentally. nih.govdoi.org

In the context of related chlorinated propanes, DFT simulations have been successfully applied to elucidate the reaction mechanisms of their transformations, such as the saponification of 2,3-dichloro-1-propanol (B139626). doi.orgbohrium.com These computational models clarify the reaction network, identify the most favorable pathways, and calculate the energetic barriers for each step, providing a robust framework for reaction optimization. doi.orgbohrium.com Similar computational approaches are vital for understanding the intricacies of transition-metal-catalyzed cycles, including the elementary steps of oxidative addition and reductive elimination. acs.org

Applications of Density Functional Theory (DFT)

No studies utilizing Density Functional Theory to investigate the electronic structure, reactivity, or spectroscopic properties of this compound have been found in the searched scientific literature. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, which could provide insights into the molecule's geometry, bond energies, and reaction mechanisms. However, such calculations for this compound are not available.

Elucidation of Reaction Pathways and Transition State Analysis

There is no available research that elucidates the specific reaction pathways of this compound or provides an analysis of its transition states. This type of investigation is crucial for understanding the kinetics and thermodynamics of its chemical reactions, predicting reaction outcomes, and optimizing synthetic procedures. The absence of such studies means that the mechanistic details of its reactions, including potential intermediates and the energy barriers for their formation, have not been computationally or experimentally characterized in the public domain.

Molecular Dynamics Simulations for Reactive Intermediates

No literature was found describing the use of molecular dynamics (MD) simulations to study the behavior of reactive intermediates derived from this compound. MD simulations could offer valuable information on the conformational dynamics, solvent effects, and lifetime of transient species that may form during its reactions. This information is currently not available.

Analytical and Spectroscopic Methodologies in Research of Halogenated Sulfonyl Chlorides

Chromatographic Separation and Purification Techniques (e.g., flash chromatography)

The purification of sulfonyl chlorides is a crucial step to remove starting materials, byproducts, and solvents from the reaction mixture. Flash column chromatography is a commonly employed technique for this purpose. nih.gov The process involves dissolving the crude product mixture and passing it through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is then pushed through the column under pressure. orgsyn.org

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile eluent. For sulfonyl chlorides, a common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov The polarity of the solvent mixture can be adjusted to achieve optimal separation. For instance, in the synthesis of various sulfonyl chlorides, purification was achieved using flash column chromatography with a petroleum ether/ethyl acetate (PE/EA = 20:1) solvent system. nih.gov

In some cases, particularly for liquid organosulfonyl chlorides like methanesulfonyl chloride (MSC), a scrubbing process with aqueous hydrochloric acid is used to remove impurities such as the corresponding sulfonic acid before a final vacuum stripping step. google.com This method leverages the low solubility of the sulfonyl chloride in the acidic aqueous solution to wash away water-soluble contaminants. google.com

Table 1: Typical Flash Chromatography Parameters for Sulfonyl Chloride Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent through which the solvent and sample flow. | Silica Gel |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Petroleum Ether/Ethyl Acetate (e.g., 20:1 v/v) nih.gov |

| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) orgsyn.org |

| Detection | Method used to monitor the fractions as they elute from the column. | Thin-Layer Chromatography (TLC) orgsyn.org |

For 2,3-dichloropropane-1-sulfonyl chloride, a similar flash chromatography protocol using a non-polar solvent system, such as hexane/ethyl acetate on a silica gel column, would be anticipated for effective purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. researchgate.net It provides detailed information about the chemical environment, connectivity, and number of different types of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ethernet.edu.etchemconnections.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the three-carbon chain would exhibit distinct signals. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent substituents (chlorine atoms and the sulfonyl chloride group). The sulfonyl chloride group is strongly electron-withdrawing, causing adjacent protons to be significantly deshielded and appear at a higher chemical shift (downfield). acdlabs.com For example, the multiplet for the protons next to the sulfonyl chloride group in butane-1-sulfonyl chloride appears at 3.68 ppm. acdlabs.com Similarly, for 2-chloroethanesulfonyl chloride, the protons are observed at shifts between 4.0 and 4.1 ppm. chemicalbook.com

Based on analogous structures, the expected ¹H NMR spectrum for this compound would show three distinct sets of signals. The two protons on C1, adjacent to the sulfonyl chloride group, would be the most downfield. The single proton on C2 would be shifted downfield by the adjacent chlorine atom and C1/C3 groups. The two protons on C3 would be influenced by the terminal chlorine atom. Spin-spin coupling would lead to complex splitting patterns for these signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. docbrown.info For this compound, three distinct signals would be expected, one for each carbon atom. The chemical shifts are influenced by the electronegativity of the attached groups. chemconnections.org The carbon atom bonded to the sulfonyl chloride group (C1) would be significantly downfield, as would the carbons bonded to chlorine atoms (C2 and C3). For comparison, in 1-chloropropane, the carbon bearing the chlorine (C1) appears at δ ≈ 47 ppm, while C2 is at ≈ 26 ppm and C3 is at ≈ 11 ppm. docbrown.info The presence of additional electronegative groups in this compound would shift these signals further downfield.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Splitting Pattern |

|---|---|---|---|

| C1 (-CH₂-SO₂Cl) | ~4.0 - 4.5 | ~65 - 75 | Doublet of doublets (dd) |

| C2 (-CHCl-) | ~4.2 - 4.7 | ~60 - 70 | Multiplet (m) |

| C3 (-CH₂Cl) | ~3.8 - 4.2 | ~45 - 55 | Doublet of doublets (dd) |

Note: These are estimated values based on data from analogous compounds like 2-chloroethanesulfonyl chloride chemicalbook.com and 1,2-dichloropropane (B32752) chemicalbook.com. Actual values require experimental measurement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending). youtube.com

For a sulfonyl chloride compound, the most characteristic absorptions are due to the S=O bonds of the sulfonyl group. acdlabs.com These appear as two strong, distinct bands corresponding to asymmetric and symmetric stretching vibrations. acdlabs.comresearchgate.net

Asymmetric S=O stretch: Typically found in the range of 1370–1410 cm⁻¹.

Symmetric S=O stretch: Typically found in the range of 1166–1204 cm⁻¹. acdlabs.com

In addition to the sulfonyl chloride group, the spectrum of this compound would display absorptions characteristic of the alkyl and chloroalkane portions of the molecule.

C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2850–3000 cm⁻¹ region. libretexts.orgdocbrown.info

C-Cl stretching: The carbon-chlorine bond vibrations typically appear in the fingerprint region, generally between 580 and 780 cm⁻¹. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Frequencies for Sulfonyl Chlorides

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 acdlabs.com | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 acdlabs.com | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 libretexts.org | Medium-Strong |

The absence of broad absorptions around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, indicating the compound has not hydrolyzed to the corresponding sulfonic acid. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. utdallas.edu The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). nih.gov

For this compound, the mass spectrum would be complicated by the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance). docbrown.info This would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Since the molecule contains three chlorine atoms (two on the propyl chain and one in the sulfonyl chloride group), the molecular ion peak would appear as a cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio. researchgate.net

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alkyl sulfonyl chlorides include:

Loss of the chlorine radical from the sulfonyl group to give an [M-Cl]⁺ ion.

Cleavage of the C-S bond, leading to fragments corresponding to the alkyl chain and the SO₂Cl group. For example, the ion peak at m/z 99 is characteristic of a sulfonyl chloride group. acdlabs.com

Loss of SO₂.

Fragmentation of the alkyl chain itself.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₃H₅Cl₃O₂S)

| Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Comments |

|---|---|---|---|

| [M]⁺ | [C₃H₅³⁵Cl₃O₂S]⁺ | 210 | Molecular ion. Will show a characteristic isotopic cluster due to three Cl atoms. |

| [M-Cl]⁺ | [C₃H₅³⁵Cl₂O₂S]⁺ | 175 | Loss of the sulfonyl chlorine. |

| [C₃H₅Cl₂]⁺ | [C₃H₅³⁵Cl₂]⁺ | 110 | Loss of SO₂Cl radical. This fragment corresponds to the dichloropropyl cation. |

| [SO₂Cl]⁺ | [SO₂³⁵Cl]⁺ | 99 | Fragment corresponding to the sulfonyl chloride group. acdlabs.com |

Note: The m/z values are calculated using the most abundant isotope (³⁵Cl). Each fragment containing chlorine will exhibit a distinct isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. numberanalytics.com Mathematical analysis of this pattern allows for the calculation of the electron density throughout the crystal, which in turn reveals the exact positions of the atoms, as well as bond lengths and bond angles. libretexts.orgnumberanalytics.com

For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a suitable single crystal for X-ray diffraction could be challenging. The compound would need to be crystallized, often at low temperatures.

If a suitable crystal were obtained, X-ray crystallography could provide unambiguous proof of its structure. It would confirm the connectivity of the atoms and determine the precise conformation of the molecule in the solid state, including the torsional angles between the sulfonyl chloride group and the dichloropropyl backbone. nih.gov While this technique is powerful, it is not as routinely applied as NMR or MS for simple organic molecules unless there is a specific need to understand its solid-state packing or resolve stereochemical ambiguities. rsc.orgquora.com In the absence of single crystals, powder X-ray diffraction (PXRD) combined with other techniques like solid-state NMR and computational modeling can sometimes be used to solve the crystal structure. rsc.org

Conclusion and Future Perspectives in Dichloropropanesulfonyl Chloride Research

Summary of Key Academic Research Areas

Academic research concerning 2,3-Dichloropropane-1-sulfonyl chloride is primarily centered on its synthesis and subsequent reactivity as a versatile chemical intermediate. The presence of two chlorine atoms and a reactive sulfonyl chloride group within a short alkyl chain makes it a molecule of interest for introducing complex functionality into other molecules. Key research areas include its role in nucleophilic substitution reactions, where the chlorine atoms can be displaced, and its utility as a precursor for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. researchgate.net

The synthesis of such dichlorinated alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of corresponding thiols or disulfides. organic-chemistry.org For instance, processes using reagents like N-chlorosuccinimide (NCS) or hydrogen peroxide with a chlorine source are common for creating the sulfonyl chloride moiety from sulfur precursors. organic-chemistry.orgorganic-chemistry.org The starting materials for these syntheses, such as dichlorinated thiols, can be derived from the addition of sulfur-containing reagents to dichloropropenes or through the transformation of dichloropropanols.

The reactivity of the sulfonyl chloride group is a major focus. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. researchgate.net These reactions are fundamental in organic synthesis and are often employed in the creation of libraries of compounds for biological screening. enamine.net The presence of the chlorine atoms on the propane (B168953) backbone can influence the reactivity of the sulfonyl chloride group and also offer additional sites for chemical modification, making it a bifunctional or trifunctional building block.

Emerging Methodologies and Techniques Relevant to Halogenated Sulfonyl Chlorides

The study of halogenated sulfonyl chlorides like this compound benefits significantly from emerging analytical and synthetic methodologies. These advanced techniques allow for more precise analysis, safer handling of reactive intermediates, and the development of more efficient and selective synthetic routes.

Advanced Analytical Techniques:

Modern analytical methods are crucial for the characterization and purity assessment of halogenated organic compounds. High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), enable the unambiguous identification of halogenated molecules in complex mixtures by providing exact mass measurements. chromatographyonline.comub.edu For structural elucidation, advanced NMR spectroscopy techniques are invaluable. While standard ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, specialized techniques like ²D NMR (COSY, HSQC, HMBC) can help in assigning the precise connectivity in a molecule like this compound. Furthermore, ³⁵Cl and ³⁷Cl NMR spectroscopy, although challenging due to the quadrupolar nature of chlorine nuclei, can offer direct insight into the electronic environment of the chlorine atoms. huji.ac.ilnih.gov The development of higher field magnets has improved the resolution and sensitivity of these techniques. nih.gov

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Hypothetical Data | Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ 4.0-4.2 (m, 1H), 3.8-4.0 (m, 1H), 3.6-3.8 (m, 1H) | Complex multiplets due to diastereotopic protons and coupling between adjacent chlorinated carbons. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 65-70 (CH₂Cl), 55-60 (CHCl), 50-55 (CH₂SO₂Cl) | Chemical shifts influenced by the electron-withdrawing effects of chlorine and the sulfonyl chloride group. |

| IR (neat) | ν 1370-1380 cm⁻¹, 1170-1180 cm⁻¹ (S=O stretch), 700-800 cm⁻¹ (C-Cl stretch) | Characteristic strong absorptions for the sulfonyl chloride and carbon-chlorine bonds. acdlabs.com |

| Mass Spec (EI) | m/z fragments corresponding to loss of Cl, SO₂, HCl | Fragmentation pattern helps to confirm the structure. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) would be evident. acdlabs.com |

Emerging Synthetic Methodologies:

Continuous flow chemistry is an increasingly important technique for the synthesis of reactive compounds like sulfonyl chlorides. rsc.org This methodology offers enhanced safety by minimizing the volume of hazardous reagents at any given time and allows for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purity. rsc.org Photocatalysis is another emerging area, with methods being developed for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials under mild, light-driven conditions. nih.gov These photocatalytic methods can offer alternative, more sustainable pathways compared to traditional oxidative chlorinations. nih.gov

Directions for Future Mechanistic and Synthetic Investigations on Dichloropropanesulfonyl Chloride Systems

While the general reactivity of sulfonyl chlorides is well-understood, the specific influence of the vicinal dichloro-substitution in this compound presents several avenues for future research.

Mechanistic Investigations:

A detailed investigation into the solvolysis kinetics and mechanism of this compound would be of significant academic interest. researchgate.netnih.gov The presence of electron-withdrawing chlorine atoms on the adjacent carbons is expected to influence the stability of any potential carbocationic intermediates and the transition state of nucleophilic attack at the sulfur atom. nih.gov Computational studies, using Density Functional Theory (DFT), could provide valuable insights into the conformational preferences, bond energies, and the transition state geometries for its reactions. researchgate.net Such studies could help to predict the regioselectivity of nucleophilic attack and potential elimination side reactions.

Synthetic Investigations:

Future synthetic work could focus on exploiting the trifunctional nature of this molecule. For example, developing selective reactions where one functional group reacts preferentially over the others would be a valuable synthetic tool. This could involve the use of sterically hindered nucleophiles or specific catalysts to differentiate between the primary and secondary chlorine atoms, as well as the sulfonyl chloride group.

There is also potential for using this compound in the synthesis of novel heterocyclic compounds. The 1,2-dichloro arrangement could, under appropriate conditions, be a precursor to an epoxide or an aziridine (B145994) ring, while the sulfonyl chloride can be used to introduce a sulfonyl group or act as a leaving group in further transformations. Research into its use in polymerization reactions, where the difunctional chloro- and sulfonyl chloride groups could lead to the formation of novel polymers with interesting properties, is another unexplored area.

Furthermore, the development of more sustainable and efficient synthetic routes to this compound itself is a worthwhile endeavor. This could involve exploring direct chlorosulfonylation of dichloropropanes or utilizing novel catalytic systems that avoid harsh reagents. organic-chemistry.orgorganic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloropropane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves chlorination of propane sulfonic acid derivatives or sulfonation of dichloropropane precursors. Key steps include:

- Chlorination: Use sulfuryl chloride (SO₂Cl₂) as a chlorinating agent under anhydrous conditions. Catalysts like DMF or pyridine enhance reaction rates by activating the sulfonic acid group .

- Solvent Selection: Dichloromethane or carbon tetrachloride are preferred for their inertness and ability to dissolve intermediates.

- Purification: Fractional distillation or recrystallization from non-polar solvents (e.g., hexane) improves yield and purity. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify chlorine substitution patterns and sulfonyl group integration. The sulfonyl chloride group typically appears as a singlet in ¹H NMR (δ 3.5–4.0 ppm) and ¹³C NMR (δ 55–60 ppm) .

- IR Spectroscopy: Confirm the presence of S=O stretching vibrations (~1360–1180 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (C₃H₄Cl₂O₂S; exact mass 198.91 g/mol) and fragmentation patterns to distinguish isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation of volatile vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent hydrolysis to toxic HCl and SO₂ gases .

- Storage: Keep in airtight, glass containers under inert gas (N₂/Ar) at ≤4°C to minimize degradation .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group polarizes the adjacent C-Cl bond, increasing electrophilicity. Reactivity can be modulated by:

- Steric Effects: Bulky substituents on the propane backbone reduce accessibility to nucleophiles.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 mechanisms. Kinetic studies using Hammett plots or DFT calculations can quantify substituent effects .

Q. What experimental strategies mitigate hydrolysis of this compound during storage or reaction conditions?

Methodological Answer:

- Desiccants: Store with molecular sieves (3Å) to absorb trace moisture .

- Reaction Conditions: Conduct reactions under anhydrous solvents (e.g., dried THF) and inert atmospheres.

- Stabilizers: Add radical inhibitors (e.g., BHT) to suppress radical-mediated degradation pathways. Monitor hydrolytic stability via pH-adjusted aqueous stability assays .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Comparative Studies: Replicate toxicity assays (e.g., OECD 423 acute oral toxicity) using standardized protocols. Cross-reference data from EPA DSSTox, PubChem, and OSHA-compliant SDS sheets to identify outliers .

- Metabolite Analysis: Use LC-MS/MS to track degradation products in biological matrices. Contradictions may arise from impurities (e.g., residual chlorinated byproducts) in earlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.